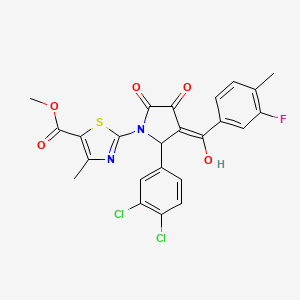
(S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate is a chiral compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their unique structural and stereochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of (S)-proline as a chiral auxiliary, which can be converted into the desired pyrrolidine derivative through a series of reactions including alkylation, cyclization, and esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Proline: A natural amino acid used as a chiral auxiliary in organic synthesis.
(S)-Pyrrolidine-2-carboxylic acid: A related compound with similar structural features and applications.
Uniqueness
(S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate is unique due to the presence of the difluoromethylene group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable tool in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H9F2NO2 |
|---|---|
Molekulargewicht |
177.15 g/mol |
IUPAC-Name |
methyl (2S)-4-(difluoromethylidene)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H9F2NO2/c1-12-7(11)5-2-4(3-10-5)6(8)9/h5,10H,2-3H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
DMKCAASRFYEMCH-YFKPBYRVSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC(=C(F)F)CN1 |
Kanonische SMILES |
COC(=O)C1CC(=C(F)F)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


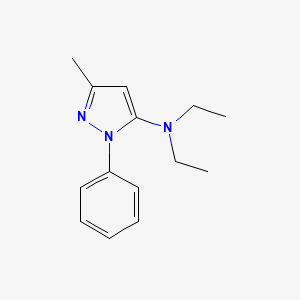


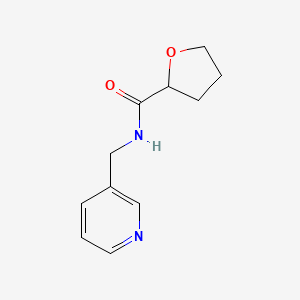
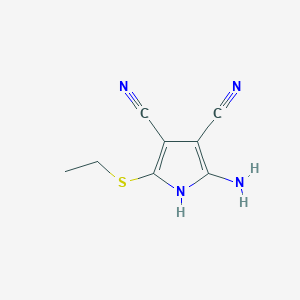
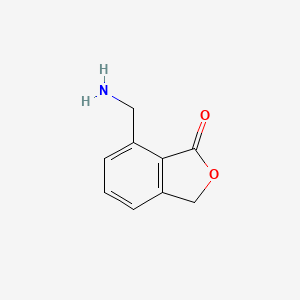
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)

![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)

